molecular formula C12H7F3O B6373482 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1262002-02-7

5-(3,4-Difluorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373482
CAS No.: 1262002-02-7
M. Wt: 224.18 g/mol
InChI Key: XZBLQEYPQDIGSS-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-fluorophenol, 95% (5-DFP-3-FP) is an organic compound that has been widely used in scientific research. It is a colorless solid that has a melting point of 97-98°C and a boiling point of 212-213°C. 5-DFP-3-FP has a variety of applications in scientific research, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, such as 2-amino-3-fluorobenzoic acid, which has potential applications in drug discovery. 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% has also been used in the synthesis of novel heterocyclic compounds, such as 2-amino-4-fluorobenzothiazole, which has potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% has been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% have been studied in a variety of organisms. In rats, the compound has been shown to reduce the production of melanin, resulting in a lighter skin tone. In plants, 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% has been shown to inhibit the production of ethylene, which is involved in the ripening of fruits. Additionally, the compound has been shown to inhibit the growth of fungi and bacteria, suggesting potential applications in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

5-(3,4-Difluorophenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is toxic and should only be handled in a well-ventilated area with protective equipment.

Future Directions

There are several potential future directions for the use of 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% in scientific research. For example, the compound could be used in the development of new drugs, as it has been shown to inhibit the activity of several enzymes. Additionally, the compound could be used in the development of new antimicrobial agents, as it has been shown to inhibit the growth of bacteria and fungi. Finally, 5-(3,4-Difluorophenyl)-3-fluorophenol, 95% could be used in the development of new cosmetics, as it has been shown to reduce the production of melanin in rats.

Synthesis Methods

5-(3,4-Difluorophenyl)-3-fluorophenol, 95% can be synthesized in a two-step process. First, 3-fluorophenol is reacted with a mixture of 3,4-difluorobenzaldehyde and sodium hydroxide to form a difluorophenol product. This product is then reacted with anhydrous sodium acetate in the presence of acetic acid to yield 5-(3,4-Difluorophenyl)-3-fluorophenol, 95%.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBLQEYPQDIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684223
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-02-7
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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